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Compound of Interest

Compound Name: 7-Acetylintermedine

Cat. No.: B1226797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Acetylintermedine, a

pyrrolizidine alkaloid of interest to the scientific community due to its potential toxicological

properties. The document details its chemical identifiers, explores its mechanism of

genotoxicity, and outlines key experimental protocols for its investigation.

Chemical Identification and Properties
7-Acetylintermedine is a naturally occurring pyrrolizidine alkaloid found in various plant

species. Accurate identification is critical for research and regulatory purposes. The following

tables summarize its key chemical identifiers and computed properties.

Table 1: Chemical Identifiers for 7-Acetylintermedine[1][2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1226797?utm_src=pdf-interest
https://www.benchchem.com/product/b1226797?utm_src=pdf-body
https://www.benchchem.com/product/b1226797?utm_src=pdf-body
https://www.benchchem.com/product/b1226797?utm_src=pdf-body
https://www.mdpi.com/2305-6304/7/1/16
https://pmc.ncbi.nlm.nih.gov/articles/PMC9184683/
https://pubmed.ncbi.nlm.nih.gov/10737957/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1226797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

CAS Number 74243-01-9

PubChem CID 3035235

IUPAC Name

[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-

pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-

hydroxyethyl]-3-methylbutanoate

Molecular Formula C₁₇H₂₇NO₆

InChI

InChI=1S/C17H27NO6/c1-

10(2)17(22,11(3)19)16(21)23-9-13-5-7-18-8-6-

14(15(13)18)24-12(4)20/h5,10-11,14-

15,19,22H,6-9H2,1-4H3/t11-,14-,15-,17+/m1/s1

InChIKey RKDOFSJTBIDAHX-CYHLAULCSA-N

Canonical SMILES

C--INVALID-LINK--C)

(C(=O)OCC1=CCN2[C@H]1--INVALID-LINK--

OC(=O)C)O">C@HO

Synonyms Acetylintermedine, Intermedine 1-acetate

Table 2: Computed Physicochemical Properties of 7-Acetylintermedine[1][4]

Property Value

Molecular Weight 341.4 g/mol

XLogP3 0.8

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor Count 6

Rotatable Bond Count 6

Exact Mass 341.18383758 g/mol

Topological Polar Surface Area 96.9 Å²
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Mechanism of Genotoxicity: A Pathway of Metabolic
Activation
The genotoxicity of 7-Acetylintermedine, like other pyrrolizidine alkaloids (PAs), is not inherent

to the parent molecule but arises from its metabolic activation, primarily in the liver. This

process transforms the relatively inert alkaloid into highly reactive electrophiles that can

damage cellular macromolecules, including DNA.

The key steps in the bioactivation and genotoxicity pathway are:

Metabolic Activation: Cytochrome P450 enzymes (CYPs), particularly the CYP3A subfamily,

located in the endoplasmic reticulum of hepatocytes, catalyze the oxidation of the

pyrrolizidine necine base. This enzymatic conversion generates highly reactive pyrrolic

esters, also known as dehydropyrrolizidine alkaloids (DHP esters).

Formation of Reactive Electrophiles: These DHP esters are strong electrophiles that can

readily react with nucleophilic centers in cellular macromolecules.

DNA Adduct Formation: The primary mechanism of genotoxicity involves the covalent

binding of these reactive metabolites to DNA, forming DNA adducts. This binding disrupts the

normal structure and function of DNA.

Genotoxic Consequences: The formation of DNA adducts can lead to a cascade of

detrimental effects, including:

Mutations: If not repaired, DNA adducts can lead to errors during DNA replication,

resulting in gene mutations.

Chromosomal Aberrations: DNA damage can also cause larger-scale changes to

chromosome structure.

Carcinogenesis: The accumulation of mutations and chromosomal damage can initiate the

process of cancer development.

The following diagram illustrates this critical pathway from metabolic activation to genotoxicity.
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Metabolic Activation and Genotoxicity Pathway of 7-Acetylintermedine
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Metabolic activation and genotoxicity of 7-Acetylintermedine.
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Experimental Protocols for Genotoxicity
Assessment
A variety of in vitro and in vivo assays are employed to evaluate the genotoxic potential of

compounds like 7-Acetylintermedine. The following sections provide an overview of key

experimental methodologies.

In Vitro Micronucleus Assay
The in vitro micronucleus assay is a widely used method to detect both clastogenic

(chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.

Objective: To determine the potential of 7-Acetylintermedine to induce micronuclei in cultured

mammalian cells.

Methodology:

Cell Culture: A suitable mammalian cell line, such as human lymphoblastoid TK6 cells or

Chinese Hamster Ovary (CHO) cells, is cultured under standard conditions.

Metabolic Activation: Since 7-Acetylintermedine requires metabolic activation, the assay is

performed in the presence and absence of an exogenous metabolic activation system,

typically a rat liver S9 fraction.

Exposure: Cells are exposed to a range of concentrations of 7-Acetylintermedine, along

with positive and negative controls, for a defined period (e.g., 3-6 hours with S9, or a full cell

cycle without S9).

Cytochalasin B Treatment: Cytochalasin B is added to the cultures to block cytokinesis,

resulting in binucleated cells. This allows for the specific scoring of micronuclei in cells that

have undergone one nuclear division.

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and

then stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

Scoring: The frequency of micronucleated binucleated cells is scored using a microscope. At

least 1000 binucleated cells per concentration are typically analyzed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1226797?utm_src=pdf-body
https://www.benchchem.com/product/b1226797?utm_src=pdf-body
https://www.benchchem.com/product/b1226797?utm_src=pdf-body
https://www.benchchem.com/product/b1226797?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1226797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Statistical analysis is performed to determine if there is a significant, dose-

dependent increase in the frequency of micronucleated cells compared to the negative

control.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To assess the ability of 7-Acetylintermedine to induce DNA damage in the form of

strand breaks.

Methodology:

Cell Culture and Exposure: Similar to the micronucleus assay, a suitable cell line is exposed

to various concentrations of 7-Acetylintermedine with and without metabolic activation.

Cell Embedding: After exposure, individual cells are embedded in a thin layer of low-melting-

point agarose on a microscope slide.

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins,

leaving behind the nuclear material (nucleoids).

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis

buffer to unwind the DNA and then subjected to an electric field. Damaged DNA, containing

strand breaks, will migrate out of the nucleoid, forming a "comet tail."

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green or

ethidium bromide) and visualized using a fluorescence microscope.

Image Analysis: The extent of DNA damage is quantified by measuring the length and

intensity of the comet tail using specialized image analysis software.

Data Analysis: Statistical methods are used to evaluate the dose-response relationship for

DNA damage.

DNA Adduct Analysis by Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS)
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LC-MS/MS is a highly sensitive and specific analytical technique used to identify and quantify

DNA adducts.

Objective: To detect and quantify the specific DNA adducts formed from the reaction of 7-
Acetylintermedine metabolites with DNA.

Methodology:

In Vitro or In Vivo Exposure: DNA is isolated from cells or tissues that have been exposed to

7-Acetylintermedine.

DNA Isolation and Hydrolysis: High-purity DNA is extracted and then enzymatically

hydrolyzed to individual deoxynucleosides.

LC Separation: The deoxynucleoside mixture is injected into a high-performance liquid

chromatography (HPLC) system. The different deoxynucleosides, including the adducted

ones, are separated based on their physicochemical properties as they pass through a

chromatography column.

MS/MS Detection: The separated components from the HPLC are introduced into a tandem

mass spectrometer.

Ionization: The molecules are ionized, typically using electrospray ionization (ESI).

First Mass Analyzer (MS1): The instrument is set to select for the mass-to-charge ratio

(m/z) of the expected DNA adduct.

Collision-Induced Dissociation (CID): The selected ions are fragmented in a collision cell.

Second Mass Analyzer (MS2): The resulting fragment ions are separated, and their m/z

values are measured, creating a characteristic fragmentation pattern (MS/MS spectrum).

Quantification: The amount of a specific adduct is quantified by comparing its signal intensity

to that of a known amount of a stable isotope-labeled internal standard.

Data Analysis: The concentration of the DNA adduct is typically expressed as the number of

adducts per 10⁶ or 10⁷ normal nucleotides.
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The following diagram outlines a general workflow for the experimental analysis of 7-
Acetylintermedine-induced genotoxicity.

Experimental Workflow for Genotoxicity Assessment of 7-Acetylintermedine
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Workflow for assessing the genotoxicity of 7-Acetylintermedine.

Conclusion
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7-Acetylintermedine is a pyrrolizidine alkaloid that poses a genotoxic risk following metabolic

activation. Understanding its chemical properties, mechanism of action, and the appropriate

experimental methods for its evaluation is crucial for researchers, scientists, and professionals

in drug development and chemical safety assessment. The information and protocols provided

in this guide serve as a foundational resource for the investigation of 7-Acetylintermedine and

other related compounds. Further research is warranted to fully characterize its toxicological

profile and to develop strategies to mitigate potential human health risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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